2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane
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Overview
Description
2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an oxirane ring (epoxide) and a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane typically involves the reaction of 2-phenylprop-2-en-1-ol with an epoxidizing agent. One common method is the use of m-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}=\text{CHCH}_2\text{OH} + \text{m-CPBA} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCH}_2\text{OCH}_2\text{CH}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Products: Various substituted products depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Phenyl-2-propyn-1-yl)oxy]methyl}oxirane
- 2-{[(3-phenylprop-2-en-1-yl)oxy]methyl}oxirane
Uniqueness
2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane is unique due to the presence of both an oxirane ring and a phenylprop-2-en-1-yl group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The specific arrangement of functional groups allows for unique interactions and applications in various fields.
Properties
CAS No. |
864467-29-8 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2-phenylprop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C12H14O2/c1-10(7-13-8-12-9-14-12)11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
InChI Key |
CKENCBCEMPUJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCC1CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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